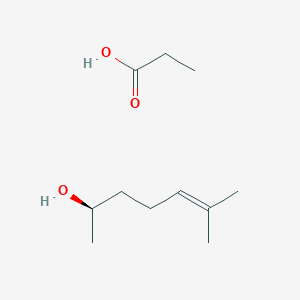
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane: is a chemical compound belonging to the class of tetroxanes Tetroxanes are cyclic organic peroxides characterized by a four-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane typically involves the reaction of heptyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further transformation to yield the desired tetroxane compound. The reaction conditions often include:
Temperature: Moderate temperatures (20-30°C) to avoid decomposition of the peroxide.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the heptyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or simpler hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, causing oxidative stress and cellular damage. The compound’s reactivity is influenced by the presence of heptyl groups, which can modulate its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its use as a high-energy material and in explosive formulations.
3,3,6,6-Tetraphenyl-1,2,4,5-tetroxane:
3,3,6,6-Tetrapropyl-1,2,4,5-tetroxane: Investigated for its reactivity and potential use in organic synthesis.
Uniqueness
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane is unique due to its heptyl substituents, which provide distinct physical and chemical properties compared to other tetroxanes
Propiedades
Número CAS |
618068-01-2 |
|---|---|
Fórmula molecular |
C30H60O4 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
3,3,6,6-tetraheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C30H60O4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2)31-33-30(34-32-29,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-28H2,1-4H3 |
Clave InChI |
SKMRHXTZRCPCMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OOC(OO1)(CCCCCCC)CCCCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)

![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)

![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)

![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
